cis-3-Carbomethoxycyclohexane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODOUIALODEQFA-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of cis-3-Carbomethoxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a bifunctional organic molecule, holds significant value as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and specialty polymers.[1] Its rigid cyclohexane core, substituted with both a carboxylic acid and a methyl ester group in a cis configuration, imparts specific stereochemical constraints and reactivity that are highly sought after in medicinal chemistry and materials science. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in designing and optimizing synthetic routes, predicting its behavior in various media, and ensuring the purity and quality of the resulting products. This technical guide provides a comprehensive overview of the key physical and spectral properties of this compound, supplemented with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are dictated by its molecular structure. In the case of this compound, the presence of a polar carboxylic acid group and a moderately polar methyl ester group, combined with a nonpolar cyclohexane backbone, results in a unique set of properties. These properties are crucial for predicting its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 66-66.8 °C | [5][6] |

| Boiling Point | 136-140 °C | [5][6] |

| Predicted pKa | 4.37 ± 0.10 | [6] |

Rationale for Physical State and Melting/Boiling Points: The presence of the carboxylic acid functionality allows for strong intermolecular hydrogen bonding, leading to the formation of dimers. This, in conjunction with the molecule's overall polarity, results in a solid state at room temperature with a relatively moderate melting point. The boiling point is also elevated due to these intermolecular forces.

Solubility Profile

The solubility of this compound is dictated by the principle of "like dissolves like." The presence of both polar (carboxylic acid, ester) and nonpolar (cyclohexane ring) regions allows for solubility in a range of solvents.

Qualitative Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents, leading to moderate to good solubility. Solubility in water is expected to be limited due to the nonpolar cyclohexane ring, but will increase significantly in alkaline aqueous solutions due to the formation of the water-soluble carboxylate salt.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Good solubility is anticipated in these solvents due to favorable dipole-dipole interactions with the carboxylic acid and ester moieties.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the dominant polarity of the functional groups.

Spectral Data and Interpretation

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to exhibit distinct signals for the protons on the cyclohexane ring, the methoxy group, and the carboxylic acid.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad singlet | 1H | -COOH |

| ~3.7 | singlet | 3H | -OCH₃ |

| ~2.2-2.6 | multiplet | 2H | -CH(COOH) and -CH(COOCH₃) |

| ~1.2-2.1 | multiplet | 8H | Cyclohexane ring -CH₂- |

Interpretation: The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift due to deshielding and hydrogen exchange. The sharp singlet for the methoxy protons will be upfield. The methine protons on the carbons bearing the functional groups will be deshielded and appear as a multiplet. The remaining methylene protons of the cyclohexane ring will resonate as a complex series of multiplets in the aliphatic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~178-182 | -COOH |

| ~173-176 | -COOCH₃ |

| ~51-53 | -OCH₃ |

| ~40-45 | -CH(COOH) and -CH(COOCH₃) |

| ~25-35 | Cyclohexane ring -CH₂- |

Interpretation: The carbonyl carbons of the carboxylic acid and the ester will be the most downfield signals due to the strong deshielding effect of the oxygen atoms. The methoxy carbon will appear in the typical range for such groups. The carbons of the cyclohexane ring will resonate in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ester groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2940, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1200-1300 | Strong | C-O stretch (ester and carboxylic acid) |

Interpretation: The most prominent feature will be the very broad O-H stretching band of the hydrogen-bonded carboxylic acid dimer, which will overlap with the C-H stretching vibrations. Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid. The presence of both confirms the bifunctional nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound, may be observed, although it might be weak.

-

Key Fragmentation Peaks:

-

m/z = 171: Loss of a methyl group (-CH₃)

-

m/z = 155: Loss of a methoxy group (-OCH₃)

-

m/z = 141: Loss of a carboxyl group (-COOH)

-

m/z = 127: Loss of a carbomethoxy group (-COOCH₃)

-

m/z = 59: Fragment corresponding to the carbomethoxy group ([COOCH₃]⁺)

-

Interpretation: The fragmentation pattern will be influenced by the presence of the two functional groups. Cleavage adjacent to the carbonyl groups is a common fragmentation pathway.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

Causality: A slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, ethyl acetate, toluene, hexane) are selected.

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The test tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."

Self-Validation: The experiment should be repeated to ensure reproducibility. For partially soluble compounds, the amount of solvent can be incrementally increased to determine an approximate solubility limit.

Conclusion

The physical and spectral properties of this compound are a direct reflection of its unique molecular architecture. This guide has provided a detailed overview of these properties, offering valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. The presented data and experimental protocols serve as a foundational resource for the effective handling, characterization, and application of this important chemical intermediate. The combination of a rigid alicyclic core with strategically placed carboxylic acid and ester functionalities makes this compound a valuable tool for the creation of novel molecules with tailored properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. 3-Methoxycyclohexanecarboxylic acid, mixture of cis and trans. Wiley-VCH GmbH. [Link]

-

PubChem. Cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

Arionex. cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

-

ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

-

YouTube. Structure Elucidation of a Carboxylic Acid in Organic Chemistry. [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

PubChem. 1,3-Cyclohexanedicarboxylic acid, cis-. National Center for Biotechnology Information. [Link]

-

ResearchGate. The C=O bond, part III: Carboxylic acids. [Link]

-

ACS Publications. Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. [Link]

-

ResearchGate. Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

PubChem. 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

-

Eastern-European Journal of Enterprise Technologies. Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

Sources

- 1. 733742-58-0 | MFCD01311244 | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid [aaronchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-cyclohexane-1,2-dicarboxylic anhydride [webbook.nist.gov]

- 6. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

A Technical Guide to cis-3-Carbomethoxycyclohexane-1-carboxylic acid: Structure, Synthesis, and Characterization

This guide provides an in-depth technical overview of cis-3-Carbomethoxycyclohexane-1-carboxylic acid, a key building block in synthetic organic chemistry. We will delve into its structural nuances, conformational analysis, synthetic methodologies, and spectroscopic characterization, offering insights grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring a carboxylic acid group and a methyl ester group in a 1,3-cis relationship. This specific stereochemical arrangement is crucial to its reactivity and utility in synthesis.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | [1] |

| CAS Number | 733742-58-0 | [1][2] |

| Molecular Formula | C9H14O4 | [1] |

| Molecular Weight | 186.20 g/mol | [1] |

| Appearance | White Solid | [3] |

| Melting Point | 66-66.8 °C | [4] |

| Boiling Point | 136-140 °C | [4] |

| pKa (Predicted) | 4.37 ± 0.10 | [4] |

The structure contains two chiral centers, but due to the cis configuration with two different substituents, the molecule is chiral and can exist as a pair of enantiomers.[5]

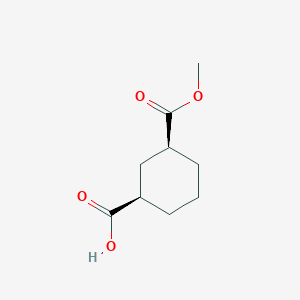

Structural Diagram

The chemical structure of this compound is depicted below, highlighting the cis orientation of the functional groups.

Caption: 2D structure of this compound.

Conformational Analysis: The Energetic Landscape

The stereochemistry of 1,3-disubstituted cyclohexanes dictates their conformational preference. For a cis-1,3-disubstituted cyclohexane, the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).[6][7]

The chair conformation is the most stable arrangement for a cyclohexane ring. A ring flip interconverts the two possible chair conformations. In the case of this compound, the equilibrium lies heavily towards the diequatorial conformer. This is because the diaxial conformation introduces significant steric strain, known as 1,3-diaxial interactions, where the axial substituents clash with the other two axial hydrogens on the same face of the ring.[6][7] The diequatorial conformation minimizes these steric repulsions, resulting in a more stable, lower-energy state.[5][8] The energy difference is substantial enough that the molecule can be considered to exist almost exclusively in the diequatorial conformation at room temperature.[5]

Caption: Conformational equilibrium of cis-1,3-disubstituted cyclohexanes.

Synthesis and Mechanistic Considerations

A common and reliable method for the synthesis of cis-1,3-cyclohexanedicarboxylic acid derivatives involves the hydrogenation of a corresponding aromatic precursor, followed by functional group manipulation.

Synthetic Workflow

A plausible synthetic route starts from a readily available benzene derivative, such as isophthalic acid.

Sources

- 1. This compound | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 733742-58-0 [chemicalbook.com]

- 3. This compound [cymitquimica.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

cis-3-Carbomethoxycyclohexane-1-carboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Nomenclature, Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, a bifunctional organic building block of significant interest to researchers and professionals in drug development. The document delineates the precise IUPAC nomenclature, details its key physicochemical properties, and presents an in-depth analysis of its synthesis, with a particular focus on stereoselective enzymatic methods. Furthermore, it explores the compound's strategic applications as a constrained scaffold in medicinal chemistry, highlighting its utility in the design of novel therapeutics. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for its application in complex molecular design and synthesis.

Nomenclature and Structural Identification

The precise naming and identification of a chemical entity are foundational for clear scientific communication and regulatory compliance. The molecule is a disubstituted cyclohexane derivative featuring both a carboxylic acid and a methyl ester group.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the carboxylic acid group has higher priority than the ester group.[1] Therefore, the parent structure is named as a "cyclohexanecarboxylic acid." The carbon atom of the ring to which the carboxylic acid is attached is assigned position 1.[1][2]

Numbering proceeds around the ring to give the other substituent, the methoxycarbonyl group, the lowest possible locant, which is position 3. The prefix "cis-" indicates that both the carboxylic acid and the methoxycarbonyl group are on the same side of the cyclohexane ring's plane.

Thus, the definitive IUPAC name is cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid .[3][4][5] When a specific enantiomer is designated, the name may be rendered as (1R,3S)-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid , for example.[3][5]

Synonyms and Chemical Identifiers

In literature and commercial catalogs, this compound is known by several synonyms. A consolidated list of its primary identifiers is provided below for unambiguous reference.

| Identifier | Value | Source |

| Primary IUPAC Name | cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | PubChem[3], CymitQuimica[6] |

| Common Synonym | cis-cyclohexane-1,3-dicarboxylic acid monomethyl ester | PubChem[3] |

| CAS Number | 733742-58-0 | ChemicalBook[4], Sigma-Aldrich[5] |

| PubChem CID | 24722411 | PubChem[3][7] |

| Molecular Formula | C9H14O4 | PubChem[3][8] |

| InChIKey | PODOUIALODEQFA-RQJHMYQMSA-N | PubChem[3], CymitQuimica[6] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing reaction conditions, purification strategies, and formulation protocols. cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is typically a solid at room temperature.[4][5]

| Property | Value | Notes |

| Molecular Weight | 186.21 g/mol | [4][5] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 66-66.8 °C | [4] |

| Boiling Point | 136-140 °C | [4] |

| pKa | 4.37 ± 0.10 (Predicted) | [4] |

| Density | 1.191 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C or Room Temperature (sealed, dry) | [4][5] |

Stereoselective Synthesis

The synthesis of asymmetrically substituted cyclic compounds with high stereochemical purity is a central challenge in organic chemistry. For molecules like cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, which can exist as enantiomers, controlling the stereochemistry is paramount for its application in chiral drug synthesis.

Synthetic Rationale: The "Meso Trick"

A highly effective and elegant strategy for producing enantiomerically pure versions of this compound is the enzymatic desymmetrization of a prochiral or meso starting material.[9] The starting material, diethyl cis-1,3-cyclohexanedicarboxylate, is a meso compound—it is achiral despite having stereocenters, due to an internal plane of symmetry.

The core principle, often termed the "meso trick," involves using a chiral catalyst (in this case, a lipase enzyme) to selectively hydrolyze one of the two chemically equivalent ester groups.[9] Because the enzyme itself is chiral, it distinguishes between the two prochiral halves of the molecule, leading to the formation of a single enantiomer of the monoacid-monoester product with high enantiomeric excess (ee).[9] This approach is advantageous as it theoretically allows for a 100% yield of a single chiral product from an achiral starting material, avoiding the 50% theoretical maximum yield of a classical resolution.[9]

Synthesis Workflow Diagram

The following diagram illustrates the enzymatic desymmetrization pathway.

Caption: Workflow for the stereoselective synthesis of the target monoester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

The following protocol is adapted from established methodologies for the enantioselective hydrolysis of cis-1,3-cyclohexanedicarboxylic acid diesters.[9]

Objective: To synthesize (1R,3S)-1-Ethoxycarbonylcyclohexane-3-carboxylic acid from diethyl cis-1,3-cyclohexanedicarboxylate. Note: The methyl ester target can be obtained via a similar process with the corresponding dimethyl ester or via subsequent transesterification.

Materials:

-

Diethyl cis-1,3-cyclohexanedicarboxylate (prochiral substrate)

-

Lipase PS-30 from Pseudomonas cepacia

-

pH 7 Phosphate Buffer

-

1 N Sodium Hydroxide (NaOH) solution

-

pH-stat or automatic titrator

-

Reaction vessel with stirring

Procedure:

-

Reaction Setup: Combine diethyl cis-1,3-cyclohexanedicarboxylate (e.g., 1.14 g, 5 mmol) with pH 7 aqueous phosphate buffer (20 g) in a reaction vessel.

-

pH Adjustment: Stir the mixture and adjust the pH to exactly 7.0 using a pH meter.

-

Enzyme Addition: Add the lipase enzyme (e.g., Lipase PS-30, 200 mg) to initiate the hydrolysis. The choice of lipase is critical as different enzymes can produce opposite enantiomers.[9] Lipase from Pseudomonas sp. is known to yield the (1R,3S) monoester.[9]

-

Controlled Hydrolysis: Maintain the reaction at a constant pH of 7.0 by the automated addition of 1 N NaOH solution. The consumption of NaOH directly titrates the carboxylic acid being liberated, allowing for real-time monitoring of the reaction progress.

-

Reaction Monitoring & Completion: Continue the reaction at room temperature with gentle stirring. The reaction is complete when the uptake of NaOH ceases, which typically occurs within 24-48 hours.[9]

-

Workup and Isolation: Upon completion, acidify the aqueous solution to a low pH (e.g., pH 2) with HCl to protonate the carboxylate. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the crude monoester product, which can then be purified by chromatography or crystallization.

Applications in Research and Drug Development

The rigid, defined stereochemistry of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid makes it a valuable scaffold for positioning functional groups in three-dimensional space, a key requirement in rational drug design.

The Bifunctional Scaffold

The molecule contains two distinct functional groups: a carboxylic acid and a methyl ester. The cis-1,3-substitution pattern locks these groups into a specific spatial orientation. This constrained conformation is highly desirable for several reasons:

-

Reduced Conformational Flexibility: It decreases the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

-

Precise Vectorial Display: The carboxylic acid can serve as a key interaction point (e.g., forming a salt bridge with a basic residue like arginine), while the ester can be hydrolyzed and coupled to other moieties or serve as a less interactive placeholder.

-

Intermediate for Constrained Analogs: It is a key intermediate for synthesizing conformationally restricted analogs of bioactive molecules, such as GABA derivatives or cyclic peptides, which are known to have applications in neuroscience.[10]

Role of the Carboxylic Acid Moiety

The carboxylic acid group is one of the most common functional groups found in commercial pharmaceuticals, present in roughly 25% of all drugs.[11] Its importance stems from its ability to:

-

Act as a Hydrogen Bond Donor/Acceptor: This facilitates strong, specific interactions with protein targets.[11][12]

-

Improve Aqueous Solubility: At physiological pH, the carboxylic acid is typically deprotonated to the carboxylate anion, which significantly enhances water solubility and can be crucial for bioavailability.[11]

-

Serve as a Handle for Prodrugs: The carboxylic acid can be masked as an ester (a prodrug strategy) to improve membrane permeability. The ester is later cleaved by endogenous esterases in vivo to release the active carboxylic acid-containing drug.[11]

However, the ionized nature of carboxylic acids can sometimes limit cell permeability and introduce metabolic liabilities.[13] This has led to the development of bioisosteres, such as tetrazoles or certain heterocycles, which can mimic the function of a carboxylic acid while offering different physicochemical properties.[11][13]

Logical Relationship Diagram: From Scaffold to Application

The following diagram outlines the logical progression from the core chemical features of the molecule to its potential therapeutic applications.

Caption: Relationship between the molecule's properties and its applications.

Conclusion

cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is more than a simple chemical reagent; it is a sophisticated and valuable building block for modern medicinal chemistry. Its well-defined structure, accessible through stereoselective enzymatic synthesis, provides an ideal platform for constructing complex and potent therapeutic agents. The strategic combination of a rigid cyclohexane core with orthogonally reactive functional groups allows drug development professionals to precisely control molecular architecture, a critical factor in optimizing interactions with biological targets. This guide has provided the foundational knowledge required to leverage the unique properties of this compound in advanced research and development programs.

References

-

PubChem. cis-3-Carbomethoxycyclohexane-1-carboxylic acid | C9H14O4 | CID 24722411. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553. Available from: [Link]

-

Cheméo. Chemical Properties of 1-carbomethoxy-1-methylcyclohex-3-ene. Available from: [Link]

- Google Patents. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation.

- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

Chemistry LibreTexts. Nomenclature of Carboxylic Acids. Available from: [Link]

-

Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Available from: [Link]

-

The Organic Chemistry Tutor. How to Name Carboxylic Acids | IUPAC Nomenclature Step by Step. YouTube. Available from: [Link]

-

Pharmaffiliates. (1S,3R)-CIS-3-Carbomethoxy cyclopentane-1-carboxylic Acid. Available from: [Link]

-

ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. Available from: [Link]

-

NIH National Center for Biotechnology Information. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Available from: [Link]

-

YouTube. Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. Available from: [Link]

-

ResearchGate. Overview of metabolic pathways of carboxylic-acid-containing drugs.... Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. This compound | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 733742-58-0 [chemicalbook.com]

- 5. cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | 733742-58-0 [sigmaaldrich.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | C9H14O4 | CID 24722411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

- 10. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction and Core Identification

cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, registered under CAS Number 733742-58-0 , is a bifunctional organic molecule featuring a cyclohexane scaffold.[1][2][3] This compound is of significant interest to researchers and synthetic chemists due to its utility as a versatile building block. Its rigid, stereochemically defined cyclohexane ring, combined with the orthogonally reactive carboxylic acid and methyl ester functional groups, makes it a valuable intermediate in the synthesis of complex molecular architectures.[1] It serves as a crucial precursor in the development of pharmaceutical agents, agrochemicals, and specialty polymers where precise control over molecular geometry is paramount for achieving desired biological activity or material properties.[1]

This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, methods for structural verification, and a summary of its key applications and safety considerations.

Physicochemical and Structural Properties

The fundamental properties of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 733742-58-0 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₄ | [1][4] |

| Molecular Weight | 186.21 g/mol | [1][4][5] |

| IUPAC Name | cis-3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | [4] |

| Synonyms | cis-3-Carbomethoxycyclohexane-1-carboxylic acid | [4] |

| Physical Form | Solid | [5] |

| Storage Temperature | Room temperature, sealed in dry conditions | [5] |

Synthesis: Selective Monohydrolysis of a Symmetric Diester

The synthesis of cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is most effectively and selectively achieved through the monohydrolysis of the corresponding symmetric diester, dimethyl cis-1,3-cyclohexanedicarboxylate. Traditional alkaline hydrolysis often leads to a mixture of the starting material, the desired mono-acid, and the fully hydrolyzed dicarboxylic acid, complicating purification. However, a highly efficient method leveraging a semi-two-phase system at low temperatures provides a clean and high-yield pathway to the desired product.[6]

The causality behind this protocol's success lies in the precise control of reaction conditions. The use of a THF-water co-solvent system at 0°C with a limited amount of NaOH allows for the selective cleavage of one ester group.[6] The cis-orientation of the two carbomethoxy groups likely facilitates this selectivity through intramolecular interactions and conformational effects that differentiate the reactivity of the two ester moieties after the first hydrolysis event.[6]

Experimental Workflow Diagram

Caption: Workflow for the selective monohydrolysis synthesis.

Detailed Step-by-Step Protocol

This protocol is adapted from the highly efficient methodology for selective monohydrolysis of symmetric diesters.[6]

-

Reagent Preparation :

-

Prepare a 0.5 M solution of sodium hydroxide (NaOH) in deionized water and cool it to 0°C.

-

Prepare a 1 M solution of hydrochloric acid (HCl) in deionized water and cool it to 0°C.

-

-

Reaction Setup :

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl cis-1,3-cyclohexanedicarboxylate (1.0 eq.) in tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

-

Place the flask in an ice-water bath and stir for 15 minutes to allow the solution to reach an internal temperature of 0°C.

-

-

Hydrolysis Reaction :

-

While stirring vigorously, add the pre-chilled 0.5 M NaOH solution (1.0 eq.) dropwise to the reaction mixture over 10-15 minutes. The use of a single equivalent of base is critical for achieving mono-hydrolysis.

-

Maintain the reaction temperature at 0°C and monitor its progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure proper spot development. The reaction is typically complete within 30-60 minutes.[6]

-

-

Work-up and Extraction :

-

Once the starting diester is consumed (as indicated by TLC), carefully acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of the pre-chilled 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification :

-

Purify the crude material by silica gel column chromatography. The eluent system will typically be a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the mobile phase to prevent tailing of the carboxylic acid on the silica.

-

Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid as a solid.

-

Structural Elucidation and Verification

Verification of the final product's structure is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.6-3.7 ppm. The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). A broad singlet corresponding to the carboxylic acid proton (-COOH) will be observed far downfield (typically > δ 10 ppm).

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display two distinct carbonyl signals, one for the ester (around δ 170-175 ppm) and one for the carboxylic acid (around δ 175-180 ppm). The methoxy carbon (-OCH₃) will appear around δ 51-52 ppm, followed by the aliphatic carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. Two distinct C=O stretching bands will be visible: one for the carboxylic acid carbonyl (approx. 1700-1725 cm⁻¹) and one for the ester carbonyl (approx. 1730-1750 cm⁻¹).

Applications in Research and Drug Development

cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid is not an end-product but a strategic intermediate. Its value lies in the differential reactivity of its two functional groups.

-

Pharmaceutical Synthesis : The carboxylic acid can be selectively coupled with amines (amide bond formation) or alcohols (esterification) while the methyl ester remains protected. Conversely, the ester can be reduced or hydrolyzed under conditions that leave the carboxylic acid intact (after suitable protection). This flexibility is crucial for building the complex scaffolds of modern therapeutics.[1]

-

Polymer Chemistry : As a bifunctional monomer, it can be incorporated into polyesters or polyamides. The cis-stereochemistry of the cyclohexane ring imparts specific conformational constraints on the polymer backbone, influencing properties like thermal stability, rigidity, and solubility.[1]

-

Agrochemicals : Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often requires precisely substituted cyclic cores to ensure target-specific binding and efficacy.[1]

Safety and Handling

As a laboratory chemical, cis-3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid requires careful handling.

-

Hazard Identification : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling Precautions : Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

References

-

Arbor Organics Corp. cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. [Link]

-

Molport. This compound, CAS No. 733742-58-0. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24722411, this compound. [Link]

-

PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

-

PubChem. This compound. [Link]

-

Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]

- Zhu, J., et al. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. International Journal of Organic Chemistry, 5, 127-133.

-

Unknown Author. 13C NMR Spectroscopy Learning Resource. [Link]

-

PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid Safety and Hazards. [Link]

Sources

- 1. US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents [patents.google.com]

- 2. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER(15177-67-0) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid | 733742-58-0 [sigmaaldrich.com]

- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 7. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | C9H14O4 | CID 317553 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemistry of 3-carbomethoxycyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Stereochemistry of 3-Carbomethoxycyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Carbomethoxycyclohexane-1-carboxylic acid is a 1,3-disubstituted cyclohexane derivative whose stereochemical profile is of critical importance in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. The presence of two distinct substituents on a conformationally mobile cyclohexane ring gives rise to a rich stereoisomeric landscape, including both diastereomers (cis and trans) and enantiomers. The spatial orientation of the carboxylic acid and carbomethoxy functional groups dictates the molecule's three-dimensional shape, which in turn governs its reactivity and potential for biological interactions. This guide provides a comprehensive analysis of the stereoisomers of this compound, a detailed examination of their conformational preferences based on steric principles, and robust protocols for their spectroscopic and chromatographic characterization. Understanding and controlling the stereochemistry of this versatile building block is paramount for its effective application in modern drug discovery and development.

Introduction: The Significance of the Cyclohexane Scaffold

The cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its ability to present functional groups in well-defined three-dimensional orientations. Its conformational rigidity, compared to acyclic linkers, allows for precise control over the spatial relationships between pharmacophoric elements, enhancing binding affinity and selectivity for biological targets. 3-Carbomethoxycyclohexane-1-carboxylic acid serves as a quintessential example of a bifunctional building block where stereochemistry is the critical determinant of its utility. The carboxylic acid moiety provides a handle for forming amide bonds or engaging in ionic interactions, while the carbomethoxy group offers a site for orthogonal chemical transformations.[1][2] This guide dissects the foundational stereochemical principles governing this molecule, providing field-proven insights for its synthesis, characterization, and strategic implementation.

Fundamental Principles of 1,3-Disubstituted Cyclohexane Systems

The stereochemical behavior of 3-carbomethoxycyclohexane-1-carboxylic acid is rooted in the fundamental conformational principles of the cyclohexane chair form.

-

Chair Conformation: To minimize torsional and angle strain, the cyclohexane ring adopts a puckered "chair" conformation. In this arrangement, the twelve hydrogen atoms (or substituents) are divided into two distinct sets: six that are oriented perpendicular to the ring's average plane (axial ) and six that are oriented radially outward from the ring's perimeter (equatorial ).

-

Ring Inversion (Ring Flip): The chair conformation is dynamic, undergoing a rapid "ring flip" at room temperature, which interconverts the two possible chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.

-

1,3-Diaxial Interactions: The primary factor governing conformational stability is steric strain. When a substituent larger than hydrogen is in an axial position, it experiences steric repulsion from the other two axial substituents on the same face of the ring. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the conformation.[3][4] Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial position.[3][4][5]

Stereoisomerism of 3-Carbomethoxycyclohexane-1-carboxylic acid

With substituents at positions C1 and C3, both of which are stereogenic centers, 3-carbomethoxycyclohexane-1-carboxylic acid can exist as four distinct stereoisomers. Because the two substituents (-COOH and -COOCH3) are different, both the cis and trans diastereomers are chiral and exist as pairs of enantiomers.[6]

-

Cis Isomers: (1R, 3S)-3-carbomethoxycyclohexane-1-carboxylic acid and (1S, 3R)-3-carbomethoxycyclohexane-1-carboxylic acid. These two molecules are non-superimposable mirror images (enantiomers).

-

Trans Isomers: (1R, 3R)-3-carbomethoxycyclohexane-1-carboxylic acid and (1S, 3S)-3-carbomethoxycyclohexane-1-carboxylic acid. This pair also constitutes a set of enantiomers.

The relationship between these isomers is summarized in the diagram below.

Conformational Analysis of the Diastereomers

The thermodynamic stability of each diastereomer is determined by the conformational equilibrium of its respective chair forms. The preference is dictated by the steric bulk of the substituents, often quantified by their A-values (Gibbs free energy difference between equatorial and axial conformers).

| Substituent | Approximate A-value (kcal/mol) |

| -COOH | 1.4 - 1.7 |

| -COOCH₃ | 1.1 - 1.2 |

| -CH₃ | 1.7 |

| -tBu | >4.5 |

Note: A-values can vary with solvent. The carboxylic acid group is generally considered slightly bulkier than the carbomethoxy group.

The cis-Isomer

The cis-isomer exists as an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformer.

The diaxial conformer places both the -COOH and -COOCH3 groups in axial positions, resulting in significant 1,3-diaxial steric strain. In contrast, the diequatorial conformer places both groups in the sterically favored equatorial positions, eliminating these harsh interactions.[3][4] The energy difference is substantial, meaning the conformational equilibrium lies overwhelmingly (>99%) in favor of the diequatorial (e,e) conformer .

The trans-Isomer

The trans-isomer exists as an equilibrium between two axial-equatorial (a,e) conformers.

Sources

Spectroscopic Data for cis-3-Carbomethoxycyclohexane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of cis-3-Carbomethoxycyclohexane-1-carboxylic acid. In the absence of publicly available experimental spectra, this document leverages predictive models and established principles of spectroscopic interpretation to serve as a comprehensive reference. The guide covers the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this bifunctional cyclohexane derivative. Each section includes a discussion of the expected spectral features, the underlying chemical principles, and standardized protocols for data acquisition, providing a robust framework for researchers working with this or structurally related molecules.

Introduction

This compound is a disubstituted cyclohexane derivative featuring both a carboxylic acid and a methyl ester functional group in a cis-1,3-relationship. This configuration imparts specific stereochemical properties that are of interest in various fields, including medicinal chemistry and material science, where the rigid cyclohexane scaffold can be used to control the spatial orientation of functional groups. Accurate structural characterization is paramount for its application, and spectroscopic techniques are the cornerstone of this process. This guide provides a foundational understanding of the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence of key functional groups and the cis stereochemistry of the substituents.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the conformational flexibility of the cyclohexane ring and the number of chemically similar protons.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~12.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~3.67 | Singlet | 3H | Methyl ester (-OCH₃) | The protons of the methyl group are in a relatively shielded environment, appearing as a sharp singlet as there are no adjacent protons to couple with. |

| ~2.5 - 2.7 | Multiplet | 1H | Methine proton at C1 (-CH-COOH) | This proton is deshielded by the adjacent carboxylic acid group. Its multiplicity will be complex due to coupling with the neighboring methylene protons. |

| ~2.3 - 2.5 | Multiplet | 1H | Methine proton at C3 (-CH-COOCH₃) | This proton is deshielded by the adjacent carbomethoxy group. Its multiplicity will be complex due to coupling with the neighboring methylene protons. |

| ~1.2 - 2.2 | Multiplets | 8H | Cyclohexane ring methylene protons (-CH₂-) | The methylene protons of the cyclohexane ring will appear as a series of overlapping multiplets in the aliphatic region. The complexity arises from both geminal and vicinal coupling, as well as the conformational dynamics of the ring. |

Experimental Protocol for ¹H NMR Data Acquisition:

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment | Causality of Chemical Shift |

| ~178 | Carboxylic acid carbonyl (-C OOH) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[1] |

| ~174 | Ester carbonyl (-C OOCH₃) | The ester carbonyl carbon is also deshielded, but typically appears slightly upfield from the carboxylic acid carbonyl. |

| ~52 | Methyl ester carbon (-OC H₃) | The carbon of the methyl group is in a relatively shielded environment. |

| ~40 - 45 | Methine carbons (-C H-) | The two methine carbons (C1 and C3) are expected in this region, influenced by the attached carbonyl groups. |

| ~25 - 35 | Methylene carbons (-C H₂-) | The four methylene carbons of the cyclohexane ring will appear in the aliphatic region. Due to the cis configuration, some of these may be chemically equivalent depending on the ring conformation. |

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same locked and shimmed spectrometer.

-

Switch the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Frequency (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid | The broadness of this peak is a hallmark of the hydrogen-bonded carboxylic acid dimer.[1] |

| ~2950-2850 | C-H stretch | Aliphatic | These peaks correspond to the C-H bonds of the cyclohexane ring and the methyl group. |

| ~1735 | C=O stretch | Ester | The carbonyl stretch of the ester is typically sharp and strong. |

| ~1710 | C=O stretch | Carboxylic acid | The carbonyl stretch of the hydrogen-bonded carboxylic acid is also strong and appears at a slightly lower frequency than the ester.[1] |

| ~1300-1200 | C-O stretch | Ester & Carboxylic acid | These bands are associated with the C-O single bonds in both functional groups. |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

IR Spectroscopy Interpretation Logic:

Sources

Discovery and history of cyclohexane-1,3-dicarboxylic acid derivatives

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Cyclohexane-1,3-dicarboxylic Acid Derivatives

Abstract

Cyclohexane-1,3-dicarboxylic acid and its derivatives represent a cornerstone in the field of alicyclic chemistry, bridging foundational principles of stereochemistry with modern applications in materials science and drug development. This technical guide provides a comprehensive exploration of this compound class, beginning with the historical context of alicyclic chemistry pioneered by figures like Adolf von Baeyer. It delves into the critical nuances of its stereoisomerism and conformational analysis, which dictate the physical and chemical properties of its derivatives. The core of this guide focuses on the prevalent synthetic methodologies, primarily the catalytic hydrogenation of isophthalic acid, detailing the reaction kinetics and the influence of catalysts on isomeric outcomes. Furthermore, we survey the diverse applications of these derivatives, from enhancing the thermomechanical properties of polymers to their role as rigid linkers in the construction of Metal-Organic Frameworks (MOFs) and as scaffolds in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of the science and utility of cyclohexane-1,3-dicarboxylic acid derivatives.

Historical Foundations of Alicyclic Chemistry

The story of cyclohexane-1,3-dicarboxylic acid is intrinsically linked to the broader history of alicyclic chemistry—the study of non-aromatic ring structures.[1] Early organic chemistry was dominated by aliphatic (chain-like) and aromatic (benzene-like) compounds. The exploration of saturated cyclic hydrocarbons presented significant conceptual and practical challenges to 19th-century chemists.

Pioneering Work on Hydroaromatic Compounds

The initial foray into this field was led by Adolf von Baeyer, whose work on "hydroaromatic" compounds laid the theoretical groundwork for understanding cyclic structures.[2][3] His investigations into the reduction of benzene and its derivatives, though not leading directly to cyclohexane-1,3-dicarboxylic acid, established the fundamental principles of ring saturation and the existence of stable, non-planar cyclic molecules.[2] This work was crucial in supporting Kekulé's model of the benzene ring and expanding the known universe of organic structures.

Early Investigations and the Challenge of Structural Elucidation

The late 19th and early 20th centuries saw numerous attempts to synthesize and characterize cyclic compounds. This era was fraught with challenges, including cases of mistaken identity. For instance, the work of Vladimir Markovnikov, famed for his rule on addition reactions to alkenes, was also associated with early attempts at synthesizing small-ring dicarboxylic acids.[4][5][6] However, subsequent analysis revealed that some of the structures believed to be cyclobutane derivatives were, in fact, misidentified acyclic or different cyclic compounds, highlighting the analytical difficulties of the time.[7] These historical episodes underscore the non-linear path of scientific discovery and the importance of rigorous structural proof. The broader context of alicyclic chemistry was significantly advanced by the comprehensive work of chemists like Ossian Aschan, whose 1905 treatise "Chemie der alicyclischen Verbindungen" systematized the knowledge of this growing field.[8]

The Core Molecule: Cyclohexane-1,3-dicarboxylic Acid

Cyclohexane-1,3-dicarboxylic acid (C₈H₁₂O₄, Molar Mass: 172.18 g/mol ) is a saturated alicyclic compound featuring two carboxylic acid groups substituted on a cyclohexane ring at the 1 and 3 positions.[9][10][11] Its properties and reactivity are not defined by its chemical formula alone, but are profoundly influenced by the spatial arrangement of these functional groups.

Critical Role of Stereoisomerism: Cis vs. Trans Isomers

The 1,3-disubstituted cyclohexane ring possesses two stereogenic centers, giving rise to two diastereomers: cis and trans.

-

cis-Cyclohexane-1,3-dicarboxylic acid: Both carboxyl groups are on the same face of the ring.[12]

-

trans-Cyclohexane-1,3-dicarboxylic acid: The carboxyl groups are on opposite faces of the ring.[13]

This stereochemical difference is fundamental, as it dictates the molecule's symmetry, conformational stability, and ultimately, its utility in various applications.[9]

Conformational Analysis: The Energetics of Chair Conformations

To minimize angular and torsional strain, the cyclohexane ring adopts a non-planar "chair" conformation. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[14]

For cis-1,3-dicarboxylic acid , the two chair conformations that interconvert via a "ring flip" are the diequatorial (e,e) and the diaxial (a,a) forms.[15] The diequatorial conformer is significantly more stable because it avoids the severe steric repulsion between the two axial carboxyl groups, known as a 1,3-diaxial interaction.[14][15] However, the diaxial form can be populated to a small extent and is crucial for certain reactions, such as intramolecular anhydride formation.[15] In some cases, like with cis-cyclohexane-1,3-diol, intramolecular hydrogen bonding can stabilize the diaxial conformer in non-polar solvents.[16]

For trans-1,3-dicarboxylic acid , the situation is different. A ring flip interconverts two equivalent conformations, both having one axial and one equatorial carboxyl group (a,e and e,a).[9][15] Because the two conformers are energetically identical, they are equally populated at equilibrium.[9] The trans isomer is generally the more thermodynamically stable of the two diastereomers because it avoids the high-energy diaxial conformation accessible to the cis isomer.[9]

Caption: Conformational analysis of cis and trans isomers.

Synthetic Pathways and Methodologies

The most commercially and scientifically significant route to cyclohexane-1,3-dicarboxylic acid is through the saturation of its aromatic analogue, isophthalic acid.

The Primary Route: Catalytic Hydrogenation of Isophthalic Acid

The direct hydrogenation of the benzene ring in isophthalic acid is an efficient method for producing cyclohexane-1,3-dicarboxylic acid.[17] This reaction involves treating an aqueous solution or slurry of isophthalic acid with hydrogen gas under pressure in the presence of a metal catalyst.[17][18]

The choice of catalyst and reaction conditions is paramount as it directly influences the reaction rate, yield, and the resulting ratio of cis to trans isomers.[9]

Catalyst Selection and Impact

Several noble metal catalysts have proven effective for this transformation:

-

Rhodium (Rh): Rhodium-on-alumina (Rh/Al₂O₃) or rhodium-on-carbon (Rh/C) are highly effective catalysts. For example, using a 5% Rh/Al₂O₃ catalyst at 60-70°C and low hydrogen pressures (<3 atm) can achieve yields as high as 96%.[17] The primary drawback can be the high cost of rhodium and the requirement for relatively high catalyst loadings in some older procedures.[17]

-

Palladium (Pd): Palladium-on-carbon (Pd/C) is another widely used catalyst that can provide 100% selectivity for the desired cyclohexanedicarboxylic acid.[9][19] Processes using palladium may require higher temperatures (195-260°C) and pressures (600-700 psi) to achieve efficient conversion.[18]

-

Ruthenium (Ru): Ruthenium-on-carbon (Ru/C) is also a viable catalyst. However, under more forcing conditions (e.g., higher temperatures), it can lead to over-hydrogenation, where the carboxylic acid groups are also reduced.[19][20] Careful temperature control is necessary to maintain selectivity for the dicarboxylic acid.[20]

The hydrogenation process typically produces a mixture of cis and trans isomers.[17] Achieving a high purity of the desired isomer often requires a subsequent isomerization step, which typically involves heating the mixture to convert the less stable cis isomer into the more thermodynamically stable trans form.[9]

Experimental Protocol: Hydrogenation of Isophthalic Acid

The following is a generalized protocol based on established methodologies for the synthesis of cyclohexane-1,3-dicarboxylic acid.[17]

Objective: To synthesize cyclohexane-1,3-dicarboxylic acid via the catalytic hydrogenation of isophthalic acid.

Materials:

-

Isophthalic acid

-

Deionized water

-

5% Rhodium-on-alumina (Rh/Al₂O₃) catalyst

-

Hydrogen gas (high purity)

-

Pressurized hydrogenation reactor (e.g., Parr autoclave) equipped with a stirrer, heating mantle, and pressure gauge.

Procedure:

-

Reactor Charging: Charge the pressure reactor with isophthalic acid, deionized water (e.g., a 45:100 weight ratio of acid to water), and the 5% Rh/Al₂O₃ catalyst (e.g., a catalyst-to-acid weight ratio of 1:20 to 1:50).[17]

-

Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psig). Begin stirring and heat the reactor to the target temperature (e.g., 90-140°C).[17] The choice of lower or higher pressure/temperature depends on the desired reaction rate and catalyst system.

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases.

-

Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to approximately 60-70°C. Carefully vent the excess hydrogen pressure.

-

Catalyst Filtration: At this elevated temperature, where the product is still soluble in water, filter the hot reaction mixture to remove the solid catalyst.[17]

-

Product Crystallization: Transfer the hot filtrate to a crystallizer and cool it to below 60°C to induce crystallization of the cyclohexane-1,3-dicarboxylic acid product.

-

Isolation and Drying: Isolate the solid product by filtration, wash with cold deionized water, and dry under a vacuum to obtain the final product as a mixture of cis and trans isomers.

Caption: Workflow for the synthesis of cyclohexane-1,3-dicarboxylic acid.

Data Table: Comparison of Catalytic Systems

| Catalyst | Temperature (°C) | H₂ Pressure | Yield | Selectivity | Reference |

| 5% Rh/Al₂O₃ | 60 - 70 | < 3 atm | 96% | High | [17] |

| Supported Rh | 90 - 140 | 500 - 1500 psig | Good | High | [17] |

| Supported Pd | 195 - 260 | 600 - 700 psi | Good | 100% to CHDA | [18][19] |

| 5% Ru/C | 180 | - | High | High | [19][20] |

| 5% Ru/C | 220 | - | High | Lower (over-hydrogenation) | [19][20] |

Key Derivatives and Their Applications

The true value of cyclohexane-1,3-dicarboxylic acid lies in its use as a building block for a wide array of derivatives with tailored properties. The rigid, saturated ring structure is a key feature that imparts desirable characteristics to larger molecules.

Polymer Chemistry

In polymer science, the incorporation of the cyclohexane-1,3-dicarboxylic acid moiety into polyester and polyamide backbones is a strategic method for enhancing material properties.[9]

-

Enhanced Thermal Stability: The rigid ring structure restricts chain mobility, which increases the glass transition temperature (Tg) and overall thermal stability of the polymer.[9]

-

Improved Mechanical Strength: The non-planar, bulky nature of the cyclohexane ring disrupts chain packing in a way that can improve toughness and mechanical strength compared to polymers made from purely linear or aromatic dicarboxylic acids.[9]

Crystal Engineering and Metal-Organic Frameworks (MOFs)

The defined stereochemistry and conformational rigidity of cyclohexane-1,3-dicarboxylic acid, particularly the trans isomer, make it an excellent organic linker for the construction of MOFs.[9] The carboxylate groups can coordinate with metal ions to form extended, porous crystalline networks. The specific geometry of the linker helps to dictate the final topology, porosity, and stability of the MOF, which has applications in gas storage, chemical separations, and catalysis.[9]

Pharmaceutical and Agrochemical Intermediates

The cyclohexane ring is a common scaffold in medicinal chemistry. Derivatives of cyclohexane-1,3-dione have been investigated for a range of biological activities, including as potential anticancer agents.[21][22] The dicarboxylic acid itself can serve as a starting material for more complex molecules. For instance, new derivatives of cyclohexene carboxylic acid have been synthesized and evaluated as potent antitumor and anti-inflammatory agents.[23][24] The defined three-dimensional structure of the cyclohexane core allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors.

Caption: Key application areas for the core chemical structure.

Conclusion and Future Outlook

From its conceptual origins in the foundational studies of alicyclic chemistry to its modern synthesis via sophisticated catalytic processes, cyclohexane-1,3-dicarboxylic acid has evolved into a versatile and valuable chemical entity. Its importance is rooted in the fundamental principles of stereochemistry and conformational analysis, which endow its derivatives with unique structural properties. These properties are now being exploited in the rational design of advanced polymers, functional crystalline materials like MOFs, and new therapeutic agents. Future research will likely focus on developing more stereoselective synthetic methods to access pure cis or trans isomers directly, thereby avoiding costly separation or isomerization steps. Furthermore, the exploration of novel derivatives containing this rigid scaffold will continue to push the boundaries in materials science and medicinal chemistry, leading to materials with superior performance and drugs with enhanced efficacy and selectivity.

References

- Lillwitz, L. D. (1988). U.S. Patent No. 4,754,064. U.S. Patent and Trademark Office.

- Sumner, C. E., & Gustafson, B. L. (2001). U.S. Patent No. 6,291,706. U.S. Patent and Trademark Office.

-

cis-Cyclohexane-1,3-dicarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Conformational Analysis of 1,3-Disubstituted Cyclohexanes. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Aschan, O. (1905). Chemie der alicyklischen verbindungen. F. Vieweg und sohn. Retrieved from [Link]

-

Etinger, A., & Mandelbaum, A. (1994). The behavior of stereoisomeric cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylates under chemical ionization and collision induced dissociation conditions. Journal of the American Society for Mass Spectrometry, 5(11), 1035-1042. Retrieved from [Link]

-

Markovnikov's rule. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from [Link]

-

Markovnikov rule. (n.d.). Britannica. Retrieved from [Link]

- Brunner, M., et al. (2004). U.S. Patent Application No. 10/476,938. U.S. Patent and Trademark Office.

-

Vogel, E. (1954). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 31(7), 375. Retrieved from [Link]

-

Markovnikov's Rule. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1142. Retrieved from [Link]

-

Markovnikov's Rule. (n.d.). BYJU'S. Retrieved from [Link]

-

Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23(6). Retrieved from [Link]

-

Conformational Analysis of Cyclohexane: Examples & Changes. (2023, October 14). StudySmarter. Retrieved from [Link]

- Lin, C. Y., & Dong, H. (2014). U.S. Patent No. 8,877,984. U.S. Patent and Trademark Office.

-

Sastry, K. V. (2017). Johann Friedrich Wilhelm Adolf von Baeyer. Resonance, 22(8), 751-764. Retrieved from [Link]

-

Conformational analysis of cyclohexanes. (2021, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

Grindley, T. B., & Pither, R. J. (1986). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2, 1453-1458. Retrieved from [Link]

-

Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. Retrieved from [Link]

-

Synthesis cyclohexane carboxylic acid from cyclohexane. (2022, February 18). YouTube. Retrieved from [Link]

-

1,3-Cyclohexanedicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Chen, X., et al. (2009). cis-Cyclohexane-1,4-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o192. Retrieved from [Link]

-

Sztejnberg, A. (2018). Adolf von Baeyer (1835-1917) – The Most Distinguished German Chemist of the Second Half of the XIX Century and the First Decade of the XX Century. Revista CENIC Ciencias Químicas, 49(1), 118-129. Retrieved from [Link]

-

Cyclohexane-1,3-dione: Properties, Applications, and Production. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

El-Gazzar, A. A., et al. (2011). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 3(3), 248-259. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (2019). ResearchGate. Retrieved from [Link]

-

Yibaid, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(40), 35688–35702. Retrieved from [Link]

-

Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. (2024). PubMed Central. Retrieved from [Link]

-

Alicyclic compounds. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6296. Retrieved from [Link]

-

Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Baeyer–Emmerling indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ias.ac.in [ias.ac.in]

- 3. scielo.sld.cu [scielo.sld.cu]

- 4. Markovnikov's rule - Wikipedia [en.wikipedia.org]

- 5. Markovnikov rule | Addition of Hydrogen, Alkenes, Alkanes | Britannica [britannica.com]

- 6. byjus.com [byjus.com]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. Chemie der alicyklischen verbindungen by Aschan, Ossian (1860-): (1905) First Edition. | MW Books Ltd. [abebooks.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans 98 3971-31-1 [sigmaaldrich.com]

- 12. cis-Cyclohexane-1,3-dicarboxylic acid [webbook.nist.gov]

- 13. CAS 2305-30-8 | trans-cyclohexane-1,3-dicarboxylic acid - Synblock [synblock.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents [patents.google.com]

- 18. US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. nbinno.com [nbinno.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to cis-3-(Methoxycarbonyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid, a versatile building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and field-proven insights essential for its effective application in research and development.

Core Molecular Attributes and Physicochemical Properties